[trans-2-(4-Chlorophenyl)cyclopropyl]methanol
Overview
Description
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the Darzen condensation reaction, where alpha-halo-p-chlorophenylacetate reacts with acetylcyclopropane in the presence of a base to form a glycidic ester. This ester is then hydrolyzed under basic conditions to yield the corresponding glycerate, which undergoes decarboxylation under acidic conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Continuous operation or “one-pot” methods are preferred for large-scale production due to their efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol: Unique due to its specific structural arrangement and functional groups.
[trans-2-(4-Bromophenyl)cyclopropyl]methanol: Similar structure but with a bromine atom instead of chlorine.
[trans-2-(4-Fluorophenyl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom on the phenyl ring. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors .
Properties
IUPAC Name |
[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUDCBNPQCUQK-PSASIEDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=C(C=C2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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